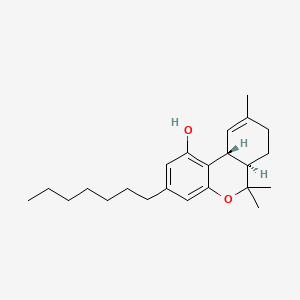
10-Hpode
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid is a C18 long-chain hydroperoxy fatty acid having E and Z double bonds at C-8 and C-12, respectively, and a hydroperoxy group at C-10. It is a hydroperoxy fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid.
Aplicaciones Científicas De Investigación
1. Applications in Industrial Manufacturing
High-power diode lasers (HPDLs) have demonstrated direct applications in industrial environments, including hardening and welding of metals, as well as joining polymers. These lasers provide relatively low intensities in the range of 10/sup 3/ W cm/sup -2/ for various applications, suggesting their potential utility in metalworking with elevated intensities (Schulz & Poprawe, 2000).
2. Analysis of Lipid Hydroperoxides
Tandem mass spectrometry (MS/MS) analysis in the presence of sodium ions has been useful in identifying the position of the hydroperoxy group in lipid hydroperoxides (LOOHs) such as hydroperoxyoctadecadienoic acid (HPODE). This method provides insights into lipid peroxidation processes, potentially relevant in food deterioration and pathophysiological processes (Ito et al., 2015).
3. Enzymatic Oxygenation of Linoleic Acid
Research on linoleate (10R)-dioxygenase from Aspergillus fumigatus highlights its role in oxidizing linoleic acid to various hydroperoxy products, including 10R-HPODE. This study enhances understanding of enzymatic oxidation processes and their potential applications in biochemical pathways (Garscha & Oliw, 2009).
4. Applications in Food Science
A novel chiral stationary phase LC-MS/MS method has been developed to evaluate oxidation mechanisms in edible oils by analyzing HPODE isomers. This method is valuable for understanding lipid oxidation in food, which has implications for food quality and shelf life (Ito et al., 2017).
5. Understanding Lipid Peroxidation in Biological Systems
A study on Aspergillus nidulans revealed that PpoC catalyzes mainly the dioxygenation of linoleic acid, yielding 10-HPODE. This research contributes to understanding the role of lipid peroxidation products in biological systems, particularly in fungi (Brodhun et al., 2010).
6. Role in Cellular Responses
Research has shown that oxidized lipids like 13-HPODE can regulate gene expression in human cells. For instance, 13-HPODE upregulates heme oxygenase-1 in human endothelial cells, demonstrating its role in cellular responses to oxidative stress (Hill-Kapturczak et al., 2003).
Propiedades
Número CAS |
90540-32-2 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8-,15-12+ |
Clave InChI |
YONQBPOWOZLKHS-UEAALKJISA-N |
SMILES isomérico |
CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)OO |
SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
SMILES canónico |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
Sinónimos |
10-HPODE 10-hydroperoxy-8,12-octadecadienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



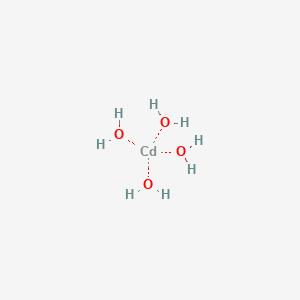

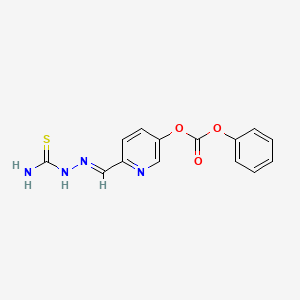
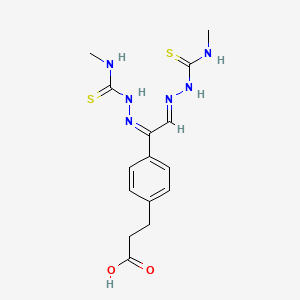
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

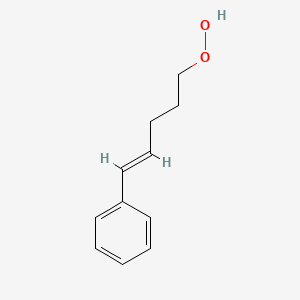
![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
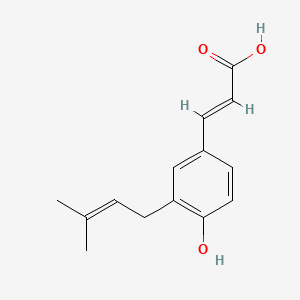
![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

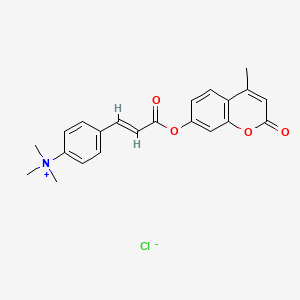
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
